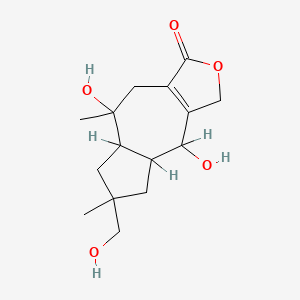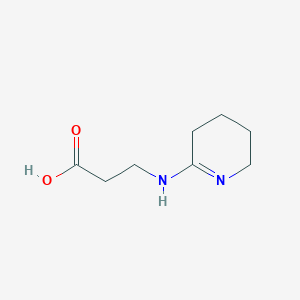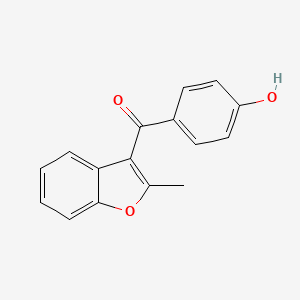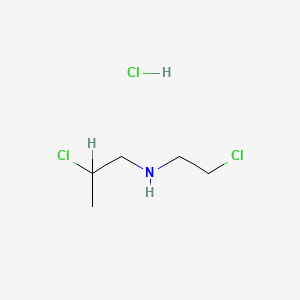
2-クロロ-N-(2-クロロエチル)-1-プロパンアミン塩酸塩
概要
説明
“2-Chloro-N-(2-chloroethyl)-1-propanamine hydrochloride” is a chemical compound with the molecular formula C6H14Cl3N . It is also known by other names such as “2-Chloro-N,N-diethylethylamine hydrochloride” and "2-Diethylaminoethylchloride hydrochloride" . It is used as an alkylating reagent for the synthesis of various compounds .
Synthesis Analysis
The compound can be synthesized by the reaction of diethanolamine and thionyl chloride . The reaction is carried out by dissolving thionyl chloride in chloroform and dropping a mixture of diethanolamine and chloroform below 0°C. The droplet acceleration is controlled to maintain the temperature at -4-6 ℃ .Molecular Structure Analysis
The molecular weight of “2-Chloro-N-(2-chloroethyl)-1-propanamine hydrochloride” is approximately 206.541 Da . The compound has a linear formula of (C2H5)2NCH2CH2Cl · HCl .Chemical Reactions Analysis
This compound is widely used as an intermediate and starting reagent for organic synthesis . It acts as an alkylating reagent for the synthesis of substituted oxindole derivatives to be used as growth hormone secretagogs and 1-substituted-5,6-dinitrobenzimidazoles with antimicrobial and antiprotozoal activities .Physical and Chemical Properties Analysis
The compound is a crystalline powder with a white to beige color . It has a melting point of 212-214℃ and a boiling point of 204.2°C at 760 mmHg . It is soluble in water .科学的研究の応用
化学合成の中間体
この化合物は、有機合成の中間体および出発試薬として広く使用されています . この化合物は、さまざまな他の化合物の製造に重要な役割を果たし、化学反応の多様性と複雑さに貢献しています。
ピペラジン誘導体の構成要素
この化合物は、ピペラジン誘導体の構成要素として役立ちます . ピペラジン誘導体は、抗精神病薬、抗ヒスタミン薬、抗寄生虫薬などの活性を有し、医薬品化学において幅広い用途があります。
ベフェニウムヒドロキシナフトエートの合成
この化合物は、ベフェニウムヒドロキシナフトエートの合成における中間体として機能します . ベフェニウムヒドロキシナフトエートは、寄生虫の感染症の治療に使用される駆虫薬です。
メピラミン合成
この化合物は、メピラミン合成に関与しています . メピラミンは、花粉症や蕁麻疹などのアレルギー性疾患の治療に使用される抗ヒスタミン薬です。
フェニルトロキサミン合成
最後に、この化合物はフェニルトロキサミン合成に使用されます . この薬は、通常、他の薬剤と組み合わせて、複数の症状の緩和に役立ちます。
Safety and Hazards
“2-Chloro-N-(2-chloroethyl)-1-propanamine hydrochloride” is considered hazardous. It is harmful if swallowed, fatal in contact with skin, and fatal if inhaled. It causes severe skin burns and eye damage . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .
作用機序
Target of Action
Similar compounds such as chlormethine, a nitrogen mustard, are known to target dna .
Mode of Action
Chlormethine, a similar compound, works by binding to dna, crosslinking two strands and preventing cell duplication . It binds to the N7 nitrogen on the DNA base guanine .
Biochemical Pathways
The dna crosslinking action of similar compounds can disrupt various cellular processes, including dna replication and transcription, leading to cell death .
Pharmacokinetics
It’s worth noting that the compound is soluble in water , which could potentially influence its absorption and distribution in the body.
Result of Action
The dna crosslinking action of similar compounds can lead to cell death .
Action Environment
The compound is sensitive and hygroscopic, suggesting that moisture in the environment could potentially affect its stability .
生化学分析
Biochemical Properties
2-Chloro-N-(2-chloroethyl)-1-propanamine hydrochloride plays a crucial role in biochemical reactions, particularly in the synthesis of other chemical compounds. It interacts with enzymes such as diethanolamine and thionyl chloride during its production process . The compound’s interactions with these enzymes facilitate the formation of its molecular structure, which is essential for its biochemical activity. Additionally, 2-Chloro-N-(2-chloroethyl)-1-propanamine hydrochloride can interact with proteins and other biomolecules, potentially altering their function and activity.
Cellular Effects
The effects of 2-Chloro-N-(2-chloroethyl)-1-propanamine hydrochloride on various cell types and cellular processes are significant. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to cause severe skin burns and eye damage, indicating its potential to disrupt cellular integrity and function . Moreover, 2-Chloro-N-(2-chloroethyl)-1-propanamine hydrochloride may induce genetic defects, further impacting cellular processes and overall cell health .
Molecular Mechanism
At the molecular level, 2-Chloro-N-(2-chloroethyl)-1-propanamine hydrochloride exerts its effects through various mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. The compound’s interaction with enzymes such as diethanolamine and thionyl chloride during its synthesis highlights its potential to modulate enzyme activity . Additionally, 2-Chloro-N-(2-chloroethyl)-1-propanamine hydrochloride can cause changes in gene expression, further influencing cellular function and biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-N-(2-chloroethyl)-1-propanamine hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Chloro-N-(2-chloroethyl)-1-propanamine hydrochloride is sensitive to hygroscopic conditions and should be stored below 30°C to maintain its stability . Long-term exposure to this compound may result in cumulative effects on cellular processes, highlighting the importance of controlled experimental conditions.
Dosage Effects in Animal Models
The effects of 2-Chloro-N-(2-chloroethyl)-1-propanamine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For example, the LD50 value for oral administration in rabbits is 1150 mg/kg, indicating the compound’s potential toxicity at high doses . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in various applications.
Metabolic Pathways
2-Chloro-N-(2-chloroethyl)-1-propanamine hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other chemical compounds. The compound’s role in metabolic flux and its impact on metabolite levels are essential aspects of its biochemical activity. For instance, its interaction with diethanolamine and thionyl chloride during synthesis highlights its involvement in specific metabolic pathways .
Transport and Distribution
The transport and distribution of 2-Chloro-N-(2-chloroethyl)-1-propanamine hydrochloride within cells and tissues are critical for its biochemical activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can influence its overall effects on cellular function .
Subcellular Localization
2-Chloro-N-(2-chloroethyl)-1-propanamine hydrochloride’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Understanding its subcellular localization can provide insights into its mechanisms of action and potential therapeutic applications .
特性
IUPAC Name |
2-chloro-N-(2-chloroethyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11Cl2N.ClH/c1-5(7)4-8-3-2-6;/h5,8H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBUMFOHMOVLYLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCCCl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60967266 | |
| Record name | 2-Chloro-N-(2-chloroethyl)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60967266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52801-93-1 | |
| Record name | 1-Propylamine, 2-chloro-N-(2-chloroethyl)-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052801931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-N-(2-chloroethyl)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60967266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5E)-5-[(2,4-dichlorophenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione](/img/structure/B1656362.png)
![(5E)-5-[(3,4-dihydroxyphenyl)methylidene]-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1656363.png)
![4-(4-nitrophenyl)-2-sulfanylidene-3,4-dihydro-1H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B1656370.png)

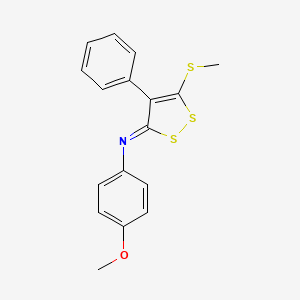
![[(E)-(2,4-dimethoxyphenyl)methylideneamino] acetate](/img/structure/B1656373.png)
![4-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B1656374.png)

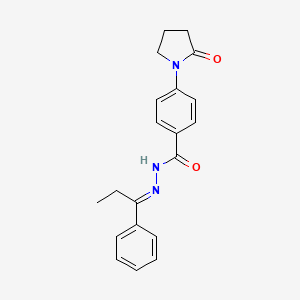
![4-[(E)-{[2-(2,4-Dichlorophenyl)-1H-benzimidazol-6-yl]imino}methyl]-N,N-diethylaniline](/img/structure/B1656378.png)
